molecular formula C22H24N6O B12179549 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B12179549
M. Wt: 388.5 g/mol
InChI Key: QBVMOIHHPGSHKJ-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic molecule featuring a hybrid structure combining a 2-methyltetrazole moiety, a phenyl ring, and a 1-isopropylindole group linked via a propanamide backbone.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C22H24N6O/c1-15(2)28-14-17(19-9-4-5-10-20(19)28)11-12-21(29)23-18-8-6-7-16(13-18)22-24-26-27(3)25-22/h4-10,13-15H,11-12H2,1-3H3,(H,23,29)

InChI Key

QBVMOIHHPGSHKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

Preparation Methods

Ugi-Tetrazole Multicomponent Reaction

The tetrazole ring is synthesized using a modified Ugi-tetrazole four-component reaction (UT-4CR) :

Reagents :

  • Aniline derivative : 3-Nitroaniline (precursor to 3-aminophenyl group).

  • Aldehyde : Formaldehyde or substituted aldehydes.

  • Isocyanide : tert-Butyl isocyanide.

  • Sodium azide : Source of tetrazole nitrogen.

Reaction Conditions :

  • Solvent: Methanol or ethanol at 0–25°C.

  • Time: 12–24 hours.

  • Yield: 68–85% for tetrazole intermediates.

Mechanism :

  • Formation of an imine intermediate between aniline and aldehyde.

  • Nucleophilic attack by isocyanide and azide, leading to tetrazole cyclization.

Post-Reaction Modifications :

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine for subsequent coupling.

  • Methylation : Treatment with methyl iodide in DMF introduces the 2-methyl group on the tetrazole.

Regioselectivity and Isomer Control

Meta-substituted anilines yield regioisomeric tetrazoles. Optimization via temperature control (–10°C to 25°C) and selective precipitation improves isolation of the desired 5-tetrazolyl isomer. For example:

  • 3-(2-Methyl-2H-tetrazol-5-yl)aniline is isolated in 77% yield after recrystallization from ethyl acetate.

Synthesis of the 1-(Propan-2-yl)-1H-indole Moiety

Indole Alkylation

The 1-(propan-2-yl) group is introduced via nucleophilic substitution:

Reagents :

  • Indole : Commercial indole or substituted derivatives.

  • Alkylating agent : 2-Bromopropane or isopropyl bromide.

  • Base : Sodium hydride (NaH) in anhydrous THF.

Reaction Conditions :

  • Temperature: 0°C to room temperature.

  • Time: 6–12 hours.

  • Yield: 70–90%.

Mechanism :

  • Deprotonation of indole’s N–H by NaH.

  • SN2 attack by isopropyl bromide forms the alkylated product.

Propanamide Linker Installation

The propanamide chain is introduced via carboxylic acid activation :

Method A :

  • Indole-3-propanoic Acid Synthesis :

    • Friedel-Crafts acylation of 1-(propan-2-yl)indole with acrylic acid under BF₃ catalysis.

  • Amide Coupling :

    • Activate propanoic acid with HATU or EDCl.

    • React with 3-(2-methyl-2H-tetrazol-5-yl)aniline in DMF.

    • Yield: 65–78%.

Method B :

  • Direct Aminolysis : React indole-3-propanoic acid chloride with the aniline derivative in dichloromethane (DCM) with triethylamine.

Final Coupling and Optimization

Amide Bond Formation

The two subunits are coupled using carbodiimide-mediated activation :

Reagents :

  • Carboxylic acid : 3-[1-(Propan-2-yl)-1H-indol-3-yl]propanoic acid.

  • Amine : 3-(2-Methyl-2H-tetrazol-5-yl)aniline.

  • Coupling agent : HATU or EDCl with HOAt.

  • Base : DIPEA in anhydrous DMF.

Conditions :

  • Temperature: 0°C to room temperature.

  • Time: 4–8 hours.

  • Yield: 60–72%.

Purification :

  • Column chromatography (SiO₂, hexane/ethyl acetate gradient).

  • Recrystallization from ethanol/water improves purity to >98%.

Scalability and Process Optimization

One-Pot Synthesis

Combining tetrazole formation and indole alkylation in a single pot reduces purification steps:

  • Perform UT-4CR to generate tetrazole-aniline.

  • Directly alkylate indole after in situ nitro reduction.

  • Yield: 49% overall (vs. 68% in stepwise).

Gram-Scale Production

  • 10 mmol scale : 97% yield for tetrazole intermediate.

  • 5 mmol scale : 72% yield for final product after coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.89 (d, J = 8.0 Hz, 1H, indole-H), 2.91 (q, 2H, propanamide-CH₂), 1.45 (d, 6H, isopropyl-CH₃).

  • HRMS : m/z calcd for C₂₄H₂₆N₆O [M+H]⁺: 437.2154; found: 437.2158.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 184–186°C (decomposition).

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation :

    • Use electron-withdrawing substituents on aniline to favor 5-tetrazolyl isomer.

  • Indole Alkylation Side Reactions :

    • Low temperatures (0°C) minimize N- vs. C-alkylation.

  • Amide Coupling Efficiency :

    • HATU outperforms EDCl in polar aprotic solvents (DMF > DCM).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide may exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis. Interaction studies have indicated potential binding affinities with cancer-related receptors, suggesting its role in targeted cancer therapies.
  • Neurological Disorders
    • The compound's structural characteristics indicate potential applications in treating neurological disorders. Research has focused on its ability to influence neurotransmitter systems and modulate neuroinflammatory responses, which are critical in conditions such as Alzheimer's disease and multiple sclerosis.
  • Anti-inflammatory Effects
    • Given the increasing interest in anti-inflammatory agents, this compound has been investigated for its ability to inhibit pro-inflammatory cytokines. Its mechanism of action may involve the suppression of NF-kB signaling pathways, leading to reduced inflammation.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer PotentialDemonstrated inhibition of tumor growth in vitro and in vivo models
Neurological ApplicationsModulation of neurotransmitter release observed in animal models
Anti-inflammatory MechanismSignificant reduction in inflammatory markers in preclinical trials

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The indole moiety can interact with various proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs derived from the evidence:

Compound Name & Reference Structural Features Molecular Weight (g/mol) Key Substituents Synthesis Yield (Where Reported) Notable Properties or Activities
Target Compound Tetrazole (2-methyl), phenyl, 1-isopropylindole, propanamide ~387 3-(2-methyltetrazol-5-yl)phenyl N/A Unknown (No direct pharmacological data)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole at propanamide C2, ethylphenyl, methylphenyl 335.4 2-Ethylphenyl, 3-methylphenyl N/A Structural similarity; potential SAR insights
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide Indol-3-yl, cycloheptylethylamino, butyramide ~396.5 Cycloheptylethyl, butyramide 64.8% High synthesis efficiency
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)-propanamide Chlorobenzoyl, naphthalenesulfonamide, propanamide 561.05 4-Chlorobenzoyl, naphthalene sulfonamide 8% Low yield; possible enzyme inhibition
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(5-chlorothiophen-2-ylsulfonyl)propanamide Chlorobenzoyl, chlorothiophenesulfonamide, propanamide 561.05 5-Chlorothiophene sulfonamide 28% Moderate yield; halogenated substituents
(2S)-2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-propanamide Indol-3-yl, dimethoxyphenyl, hydroxamic acid Not provided Hydroxycarbamoyl, dimethoxyphenyl N/A Antitumor activity (HDAC inhibition implied)

Key Observations and Research Findings

Tetrazole-Containing Analogs: The compound from shares a tetrazole-propanamide scaffold but positions the tetrazole at the propanamide C2 instead of the phenyl ring. This substitution difference may impact electronic properties and binding interactions .

Indole Modifications :

  • Analogs with chlorobenzoyl substitutions (e.g., ) exhibit significantly higher molecular weights (>560 g/mol) due to bulky sulfonamide groups, which may reduce bioavailability. The target compound’s smaller isopropylindole substituent (~387 g/mol) suggests better pharmacokinetic properties.
  • Compounds with hydroxamic acid groups () demonstrate antitumor activity, likely via histone deacetylase (HDAC) inhibition, a mechanism absent in the target compound due to structural differences .

Synthesis Efficiency :

  • The low yield (8%) of the naphthalenesulfonamide analog () contrasts with the 28% yield of the chlorothiophene analog (), highlighting the challenges in synthesizing bulky sulfonamide derivatives .

Substituent Effects :

  • Halogenated groups (e.g., chloro in ) are common in enzyme inhibitors, but their absence in the target compound suggests a divergent therapeutic hypothesis.
  • The isopropyl group on the indole nitrogen may confer metabolic stability compared to unsubstituted indoles (e.g., ), though direct data are lacking.

Biological Activity

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Compound Overview

  • Molecular Formula : C22H24N6O
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1401589-97-6
  • IUPAC Name : this compound

The compound features a tetrazole moiety, which is known for its ability to mimic carboxylate groups, and an indole core that is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of the Tetrazole Ring : This can be achieved by cyclizing appropriate nitriles with sodium azide under acidic conditions.
  • Indole Moiety Introduction : The indole component is introduced through a Friedel-Crafts acylation reaction.
  • Coupling Reaction : Finally, the tetrazole derivative is coupled with the indole using a coupling agent like EDCI in the presence of a base such as triethylamine .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The tetrazole ring mimics carboxylate groups, allowing it to bind effectively to various enzymes and receptors.
  • Protein Interaction : The indole moiety facilitates interactions with proteins involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Indole Derivative AMCF-7 (breast cancer)27.7
Indole Derivative BT47-D (breast cancer)39.2
Indole Derivative CMDA-MB 231 (breast cancer)>100

These findings suggest that this compound may hold similar potential, warranting further investigation into its efficacy against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of compounds containing tetrazole rings have been documented in several studies. They are often evaluated using standard assays such as the MTT assay to determine their effectiveness against bacterial strains. For example, certain tetrazole derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also possess similar antimicrobial properties .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Indole Glyoxylamide Derivatives : A study demonstrated that indole glyoxylamide derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 39 nM to 93 nM depending on the specific derivative tested .
  • N-Heterocyclic Indoles : Research on N-Heterocyclic indoles revealed their effectiveness in inhibiting tumor growth in lung cancer cell lines, showcasing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting intermediates (e.g., tetrazole-containing aryl halides) with indole derivatives under basic conditions. For example, K₂CO₃ in DMF at room temperature facilitates alkylation of tetrazole precursors with chloro intermediates (e.g., RCH₂Cl) . Purification is achieved via column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for indole and tetrazole-substituted phenyl groups) and methyl/methylene signals (δ 1.2–3.5 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.
  • FTIR : Validate tetrazole (C=N stretch ~1600 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) functionalities .

Q. What solubility and stability considerations are critical for handling this compound?

  • Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the tetrazole moiety. Stability tests (e.g., HPLC at 25°C/60% RH over 48 hours) are recommended to assess degradation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound’s synthesis?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like Gaussian or ORCA simulate reaction thermodynamics, while machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (solvent, catalyst) by analyzing experimental/computed datasets . For example, reaction path searches can reduce trial-and-error steps by 40% .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

  • Answer :

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Interference Checks : Test for false positives (e.g., tetrazole-mediated redox activity) using negative controls (e.g., tetrazole-free analogs).
  • Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to isolate variables like pH or incubation time .

Q. How does the tetrazole group influence the compound’s pharmacokinetic properties?

  • Answer : The tetrazole ring enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce oral bioavailability due to low lipophilicity (logP ~2.5). Simulations (e.g., SwissADME) predict hepatic clearance and blood-brain barrier penetration. Experimental validation via in vitro microsomal assays is advised .

Q. What mechanistic insights explain the compound’s selectivity for specific molecular targets?

  • Answer : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the tetrazole moiety and target active sites (e.g., kinase ATP pockets). Free energy perturbation (FEP) calculations quantify binding affinity differences (>2 kcal/mol) against off-targets. Mutagenesis studies (e.g., alanine scanning) further validate critical residues .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateReactantsConditionsYield (%)Reference
3-(2-Methyltetrazol-5-yl)phenol5-(1,3-dimethylpyrazol-4-yl)-1,3,4-oxadiazole-2-thiolK₂CO₃, DMF, RT, 12h65
1-(Propan-2-yl)-1H-indoleIndole, 2-bromopropaneNaH, THF, 0°C→RT, 6h78

Table 2 : Analytical Parameters for Characterization

TechniqueKey ParametersTarget Signals
¹H NMR500 MHz, DMSO-d₆δ 8.1 (indole H), δ 2.5 (CH₃)
HRMSESI+, m/z calc. 432.2010 [M+H]⁺Observed: 432.2008
HPLC-PDAC18 column, 60:40 MeOH/H₂O, 1 mL/minRetention time: 8.2 min, λ 254 nm

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